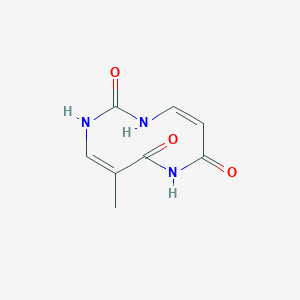
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is a heterocyclic compound that contains nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione typically involves multi-step organic reactions. Common starting materials might include simple amines and carbonyl compounds, which undergo cyclization reactions under controlled conditions. Specific catalysts and solvents are often used to facilitate these reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to ensure high efficiency and purity of the final product. Advanced techniques like automated synthesis and real-time monitoring might be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce functional groups like halogens, alkyl groups, or hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound might be investigated for its potential as a pharmaceutical agent, given its heterocyclic structure which is common in many bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione might include other heterocyclic triazecines or related nitrogen-containing ring structures.
Uniqueness
What sets this compound apart from similar compounds could be its specific substitution pattern, electronic properties, or reactivity profile. These unique features might make it particularly suitable for certain applications or give it distinct advantages in chemical reactions.
Propiedades
Número CAS |
193224-03-2 |
|---|---|
Fórmula molecular |
C8H9N3O3 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
5-methyl-1,3-dihydro-1,3,7-triazecine-2,6,8-trione |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-10-8(14)9-3-2-6(12)11-7(5)13/h2-4H,1H3,(H2,9,10,14)(H,11,12,13) |
Clave InChI |
GIYIYKYTNUVHDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)NC=CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


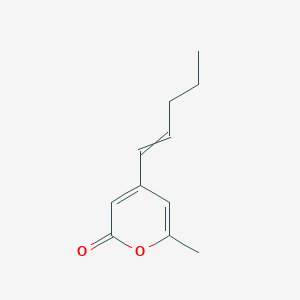
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
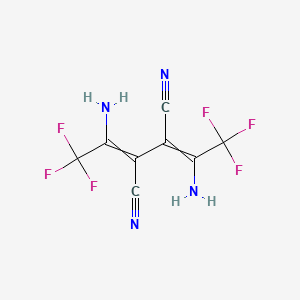

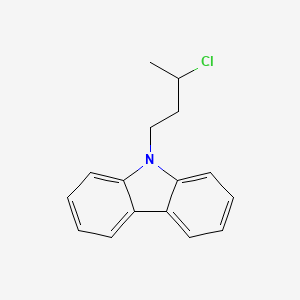
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
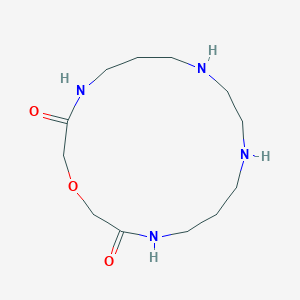
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)


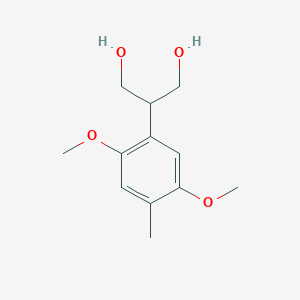
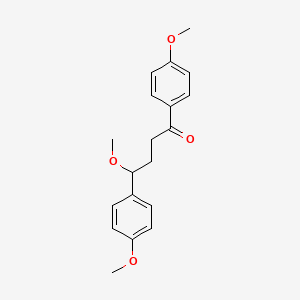
![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
